3-Iodo-2,6-dimethylaniline hydrochloride
Overview
Description
3-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an iodine atom at the third position and two methyl groups at the second and sixth positions on the benzene ring, with an aniline group attached. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination using molecular iodine in the presence of an oxidizing agent such as iodic acid or silver sulfate. The reaction is usually carried out in a solvent like diethyl ether, and the product is isolated through extraction and purification processes .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,6-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of dyes, pigments, and other materials. It is also employed in the synthesis of catalysts and ligands for industrial processes .
Mechanism of Action
The mechanism of action of 3-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The iodine atom and the aniline group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2,6-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,6-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2,6-Dimethyl-4-iodoaniline: Iodine atom at the fourth position, resulting in different chemical properties and uses.
Properties
IUPAC Name |
3-iodo-2,6-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRVNADCRWDACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466266 | |
Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135630-62-5 | |
Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.